1-(2-Amino-4-methoxyphenyl)-1-chloropropan-2-one
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Overview
Description
1-(2-Amino-4-methoxyphenyl)-1-chloropropan-2-one is an organic compound that features a unique combination of functional groups, including an amino group, a methoxy group, and a chloropropanone moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-methoxyphenyl)-1-chloropropan-2-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-amino-4-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde is then subjected to a condensation reaction with chloroacetone in the presence of a base such as sodium hydroxide to form the intermediate 1-(2-amino-4-methoxyphenyl)-1-chloropropan-2-ol.
Oxidation: The intermediate is oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4-methoxyphenyl)-1-chloropropan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3), thiols (R-SH).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Amines, thioethers.
Scientific Research Applications
1-(2-Amino-4-methoxyphenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-methoxyphenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Amino-4,5-dimethoxyphenyl)-1-chloropropan-2-one
- 1-(2-Amino-4-hydroxyphenyl)-1-chloropropan-2-one
- 1-(2-Amino-4-methylphenyl)-1-chloropropan-2-one
Uniqueness
1-(2-Amino-4-methoxyphenyl)-1-chloropropan-2-one is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds that may have different substituents, such as hydroxyl or methyl groups, which can alter their chemical and biological properties.
Properties
Molecular Formula |
C10H12ClNO2 |
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Molecular Weight |
213.66 g/mol |
IUPAC Name |
1-(2-amino-4-methoxyphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C10H12ClNO2/c1-6(13)10(11)8-4-3-7(14-2)5-9(8)12/h3-5,10H,12H2,1-2H3 |
InChI Key |
GOGHBVUFNRRVAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)OC)N)Cl |
Origin of Product |
United States |
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